"synthesis of 2-(3,5-dimethylisoxazol-4-yl)ethanethiol"
"synthesis of 2-(3,5-dimethylisoxazol-4-yl)ethanethiol"
An In-depth Technical Guide to the Synthesis of 2-(3,5-dimethylisoxazol-4-yl)ethanethiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a robust synthetic pathway for 2-(3,5-dimethylisoxazol-4-yl)ethanethiol, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis commences with the construction of the 3,5-dimethylisoxazole core, followed by functionalization at the C4 position and subsequent elaboration of the ethanethiol side chain. This document details the strategic considerations behind each synthetic step, providing in-depth mechanistic insights and a detailed, step-by-step experimental protocol. The presented methodology is designed to be both efficient and scalable, offering a practical guide for researchers in the field.
Introduction: The Significance of the Isoxazole Scaffold
Isoxazole derivatives are a prominent class of five-membered heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry.[1][2] The isoxazole ring system is a key structural motif in a variety of pharmacologically active molecules, exhibiting a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The unique electronic and steric properties of the isoxazole core allow it to serve as a versatile scaffold in the design of novel therapeutic agents. The target molecule, 2-(3,5-dimethylisoxazol-4-yl)ethanethiol, incorporates a reactive thiol group, making it a valuable intermediate for further chemical modification, such as in the development of enzyme inhibitors or as a fragment for covalent drug design.
Retrosynthetic Analysis and Strategic Overview
A logical retrosynthetic analysis of the target molecule suggests a multi-step approach beginning with the readily available 3,5-dimethylisoxazole. The key strategic disconnections involve the formation of the C-S bond and the construction of the ethyl side chain at the C4 position of the isoxazole ring.
Our forward synthetic strategy is therefore outlined as follows:
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Step 1: Synthesis of 3,5-dimethylisoxazole.
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Step 2: Formylation of 3,5-dimethylisoxazole via a Vilsmeier-Haack reaction to yield 3,5-dimethylisoxazole-4-carbaldehyde.
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Step 3: Conversion of the aldehyde to an intermediate suitable for reduction to the primary alcohol, 2-(3,5-dimethylisoxazol-4-yl)ethanol. Two viable routes will be discussed:
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Route A: A Wittig reaction to form a vinyl intermediate, followed by hydroboration-oxidation.
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Route B: Oxidation of the aldehyde to the carboxylic acid, followed by reduction.
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Step 4: Conversion of the primary alcohol to the target ethanethiol via a tosylate intermediate and subsequent reaction with thiourea.
This strategic approach leverages well-established and reliable chemical transformations to ensure a high overall yield and purity of the final product.
Detailed Synthetic Pathway and Mechanistic Insights
Step 1: Synthesis of 3,5-Dimethylisoxazole
The synthesis of the 3,5-dimethylisoxazole core is typically achieved through the condensation of a 1,3-dicarbonyl compound, such as acetylacetone, with hydroxylamine. This reaction proceeds via the formation of an oxime intermediate, which then undergoes intramolecular cyclization and dehydration to afford the isoxazole ring.
Step 2: Vilsmeier-Haack Formylation of 3,5-Dimethylisoxazole
The introduction of a formyl group at the C4 position of the 3,5-dimethylisoxazole ring is efficiently accomplished using the Vilsmeier-Haack reaction.[3][4][5][6][7] This reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide, such as N,N-dimethylformamide (DMF). The Vilsmeier reagent is a potent electrophile that attacks the electron-rich C4 position of the isoxazole ring, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate furnishes the desired 3,5-dimethylisoxazole-4-carbaldehyde.
Step 3: Elaboration of the Ethyl Side Chain
The Wittig reaction provides a reliable method for the conversion of aldehydes to alkenes.[1][8][9] In this step, 3,5-dimethylisoxazole-4-carbaldehyde is treated with a phosphorus ylide, such as methylenetriphenylphosphorane (Ph₃P=CH₂), to yield 4-vinyl-3,5-dimethylisoxazole.
The subsequent conversion of the vinyl group to a primary alcohol is achieved through hydroboration-oxidation.[2][10][11][12] This two-step process involves the anti-Markovnikov addition of borane (BH₃) across the double bond, followed by oxidation with hydrogen peroxide in the presence of a base. This regioselectivity ensures the formation of the desired 2-(3,5-dimethylisoxazol-4-yl)ethanol.
An alternative approach involves the oxidation of 3,5-dimethylisoxazole-4-carbaldehyde to the corresponding carboxylic acid, 3,5-dimethylisoxazole-4-carboxylic acid. This can be achieved using a variety of oxidizing agents, such as potassium permanganate or Jones reagent.
The resulting carboxylic acid can then be reduced to the primary alcohol, 2-(3,5-dimethylisoxazol-4-yl)ethanol, using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[13][14][15][16][17] It is important to note that milder reducing agents, such as sodium borohydride, are generally not effective for the reduction of carboxylic acids.
Step 4: Conversion of the Alcohol to the Ethanethiol
The final step in the synthesis is the conversion of the primary alcohol to the target ethanethiol. A highly effective method for this transformation involves a two-step sequence via a tosylate intermediate.[18][19] The alcohol is first treated with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine, to form the corresponding tosylate. The tosylate is an excellent leaving group and is subsequently displaced by a sulfur nucleophile. Reaction with thiourea followed by basic hydrolysis of the resulting isothiouronium salt affords the desired 2-(3,5-dimethylisoxazol-4-yl)ethanethiol.
Visualizing the Synthesis
Figure 1: Overall synthetic workflow for 2-(3,5-dimethylisoxazol-4-yl)ethanethiol.
Detailed Experimental Protocol
This protocol outlines the synthesis via Route B for the elaboration of the ethyl side chain, as it generally involves more common and scalable laboratory procedures.
Materials and Reagents
| Reagent | Purity | Supplier |
| 3,5-Dimethylisoxazole | 98% | Major Supplier |
| Phosphorus oxychloride (POCl₃) | 99% | Major Supplier |
| N,N-Dimethylformamide (DMF) | Anhydrous | Major Supplier |
| Potassium permanganate (KMnO₄) | 99% | Major Supplier |
| Sodium bisulfite | 98% | Major Supplier |
| Lithium aluminum hydride (LiAlH₄) | 1.0 M in THF | Major Supplier |
| p-Toluenesulfonyl chloride (TsCl) | 99% | Major Supplier |
| Pyridine | Anhydrous | Major Supplier |
| Thiourea | 99% | Major Supplier |
| Sodium hydroxide (NaOH) | 98% | Major Supplier |
| Diethyl ether | Anhydrous | Major Supplier |
| Tetrahydrofuran (THF) | Anhydrous | Major Supplier |
| Dichloromethane (DCM) | Anhydrous | Major Supplier |
| Ethyl acetate | ACS Grade | Major Supplier |
| Hexanes | ACS Grade | Major Supplier |
| Hydrochloric acid (HCl) | Concentrated | Major Supplier |
| Sodium sulfate (Na₂SO₄) | Anhydrous | Major Supplier |
| Magnesium sulfate (MgSO₄) | Anhydrous | Major Supplier |
Step-by-Step Procedure
Step 1 & 2: Synthesis of 3,5-Dimethylisoxazole-4-carbaldehyde
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To a stirred solution of 3,5-dimethylisoxazole (1.0 eq) in anhydrous DMF (3.0 eq), cool the mixture to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.1 eq) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford 3,5-dimethylisoxazole-4-carbaldehyde as a solid.
Step 3B: Oxidation to 3,5-Dimethylisoxazole-4-carboxylic acid
-
Dissolve the 3,5-dimethylisoxazole-4-carbaldehyde (1.0 eq) in a mixture of acetone and water.
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Cool the solution to 0 °C and add a solution of potassium permanganate (1.5 eq) in water dropwise.
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Stir the reaction at room temperature until the purple color of the permanganate has disappeared.
-
Filter the reaction mixture to remove the manganese dioxide precipitate.
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Acidify the filtrate with concentrated HCl to pH 2-3, which should precipitate the carboxylic acid.
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Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 3,5-dimethylisoxazole-4-carboxylic acid.
Step 3B (cont.): Reduction to 2-(3,5-Dimethylisoxazol-4-yl)ethanol
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To a solution of 3,5-dimethylisoxazole-4-carboxylic acid (1.0 eq) in anhydrous THF, add lithium aluminum hydride (2.0 eq, 1.0 M solution in THF) dropwise at 0 °C.
-
After the addition is complete, stir the reaction at room temperature for 12-16 hours.
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Cool the reaction to 0 °C and quench by the sequential dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LiAlH₄ used in grams.
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Stir the resulting mixture vigorously for 30 minutes until a white precipitate forms.
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Filter the mixture through a pad of Celite, washing the filter cake with THF.
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Concentrate the filtrate under reduced pressure to yield the crude 2-(3,5-dimethylisoxazol-4-yl)ethanol, which can be purified by column chromatography if necessary.
Step 4: Synthesis of 2-(3,5-Dimethylisoxazol-4-yl)ethanethiol
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Dissolve 2-(3,5-dimethylisoxazol-4-yl)ethanol (1.0 eq) in anhydrous pyridine and cool to 0 °C.
-
Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature below 5 °C.
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Stir the reaction at 0 °C for 4-6 hours.
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Pour the reaction mixture into ice-water and extract with diethyl ether.
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Wash the combined organic layers with cold 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to give the crude tosylate, which is used in the next step without further purification.
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Dissolve the crude tosylate in ethanol, add thiourea (1.5 eq), and reflux the mixture for 4-6 hours.
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Cool the reaction mixture and add a solution of NaOH (3.0 eq) in water.
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Reflux the mixture for an additional 2-3 hours.
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Cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Acidify the aqueous residue with 1 M HCl and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-(3,5-dimethylisoxazol-4-yl)ethanethiol.
Conclusion
This technical guide has detailed a comprehensive and practical synthetic route for the preparation of 2-(3,5-dimethylisoxazol-4-yl)ethanethiol. The described pathway utilizes well-established chemical transformations, ensuring reproducibility and scalability. The in-depth discussion of the reaction mechanisms and strategic considerations provides a solid foundation for researchers to adapt and optimize this synthesis for their specific needs. The availability of this versatile isoxazole-containing thiol will undoubtedly facilitate further exploration of its potential in medicinal chemistry and drug discovery.
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